molecular formula C9H10ClFO B1428910 1-(4-Chloro-2-fluorophenyl)propan-1-ol CAS No. 1427380-66-2

1-(4-Chloro-2-fluorophenyl)propan-1-ol

Cat. No. B1428910
M. Wt: 188.62 g/mol
InChI Key: YCJICBFLMMWAGY-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-fluorophenyl)propan-1-ol” is a chemical compound used as a reactant in organic synthesis . It has a molecular weight of 188.63 .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-2-fluorophenyl)propan-1-ol” is represented by the formula C9H10ClFO . The InChI code for this compound is 1S/C9H10ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 .


Physical And Chemical Properties Analysis

“1-(4-Chloro-2-fluorophenyl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 188.63 . The InChI code for this compound is 1S/C9H10ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Chloro-2-fluorophenyl)propan-1-ol serves as a pivotal intermediate in the synthesis and structural elucidation of various chemical compounds. For instance, its derivatives have been synthesized through base-catalyzed Claisen-Schmidt condensation reactions, showcasing the compound's utility in creating chalcone derivatives with potential for further chemical modifications and studies on intermolecular interactions and molecular geometry through techniques like X-ray diffraction and Hirshfeld surface analysis (Salian et al., 2018).

Catalysis and Enantiomeric Synthesis

The compound and its variants are used in catalytic processes and the synthesis of enantiomerically pure compounds. For example, lipase-catalyzed reactions have facilitated the synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols, demonstrating the compound's versatility in stereoselective synthesis and its potential application in producing pharmaceutical intermediates with high enantiomeric excess (Pop et al., 2011).

Photocyclization and Antimicrobial Activity

Research on derivatives of 1-(4-Chloro-2-fluorophenyl)propan-1-ol extends into photocyclization reactions to produce flavones, highlighting the compound's utility in photophysical studies and synthetic organic chemistry. Additionally, its derivatives have been evaluated for antimicrobial activity, underscoring the potential for these compounds to contribute to the development of new antimicrobial agents (Košmrlj & Šket, 2007); (Nagamani et al., 2018).

Molecular Electronics and Nonlinear Optical Properties

Studies have also explored the electronic and optical properties of 1-(4-Chloro-2-fluorophenyl)propan-1-ol derivatives, focusing on their potential applications in molecular electronics and as materials with nonlinear optical properties. This research typically involves computational and experimental methods to characterize the electronic structure and predict the material's behavior in various applications (Najiya et al., 2014).

Safety And Hazards

The safety information for “1-(4-Chloro-2-fluorophenyl)propan-1-ol” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “1-(4-Chloro-2-fluorophenyl)propan-1-ol” are not specified in the search results. As a reactant in organic synthesis , its future use would likely depend on the development of new synthesis processes and the discovery of new compounds it can help produce.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJICBFLMMWAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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